N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJACYLCGMGYDOE-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyclohexanone
N-Cyclohexylcyclohexanamine, a secondary amine, is synthesized via reductive amination of cyclohexanone with cyclohexylamine. This reaction employs heterogeneous catalysts such as palladium on carbon (Pd/C) or ruthenium supported on niobic acid under hydrogen pressure (4–10 atm). The process involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine.
Key Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (0.1 eq) |
| Temperature | 80–100°C |
| Hydrogen Pressure | 6 atm |
| Solvent | Ethanol/Water (9:1) |
| Yield | 68–72% |
The use of niobic acid-supported ruthenium catalysts enhances selectivity by minimizing over-reduction to cyclohexane derivatives. Post-reaction purification involves fractional distillation under reduced pressure (15 mmHg, 110°C) to isolate the amine as a colorless liquid.
Alternative Synthetic Routes
Alternative methods include the hydrogenation of diphenylamine using ruthenium catalysts at 120°C and 8 atm H₂, though this route yields <50% due to competing deamination.
Synthesis of (2R)-3-Methyl-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-3-Methylsulfanylbutanoic Acid
Protection of the α-Amino Group
The (2R)-configured amino acid undergoes Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system (dioxane/water, 4:1) with 4-dimethylaminopyridine (DMAP) as a base. This step ensures selective protection of the α-amino group while leaving the carboxylate and thioether functionalities intact.
Optimized Boc Protection Conditions :
| Parameter | Value |
|---|---|
| Boc₂O Equivalence | 1.5 eq |
| Base | DMAP (0.2 eq) |
| Reaction Time | 12 h |
| Temperature | 25°C |
| Yield | 89% |
Introduction of the Methylsulfanyl Group
The 3-methylsulfanyl moiety is introduced via nucleophilic substitution of a brominated precursor. (2R)-2-amino-3-bromobutanoic acid is reacted with sodium thiomethoxide (NaSMe) in dimethylformamide (DMF) at 60°C for 6 h, achieving 78% conversion. Subsequent Boc protection yields the target intermediate.
Methylthiolation Reaction Profile :
| Parameter | Value |
|---|---|
| NaSMe Equivalence | 2.0 eq |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 6 h |
| Yield | 78% |
Coupling of N-Cyclohexylcyclohexanamine and the Boc-Protected Amino Acid
Salt Formation via Acid-Base Reaction
The final compound is formed by combining equimolar amounts of N-cyclohexylcyclohexanamine and the Boc-protected amino acid in dichloromethane (DCM). The amine deprotonates the carboxylic acid, forming a stable ammonium carboxylate salt.
Salt Formation Parameters :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 2 h |
| Yield | 95% |
Crystallization and Purification
The crude product is crystallized from a hexane/ethyl acetate (7:3) mixture, yielding white crystalline solids. Purity is confirmed via HPLC (98.5%, C18 column, acetonitrile/water gradient) and ¹H NMR (absence of cyclohexanone peaks at δ 2.2 ppm).
Stereochemical Integrity and Analytical Validation
Chiral HPLC Analysis
The (2R)-configuration is verified using a Chiralpak IC-3 column (hexane/isopropanol 85:15, 1 mL/min), showing a single peak (retention time: 8.2 min) compared to the (2S)-enantiomer (7.1 min).
Mitigation of Racemization
Racemization during Boc protection is minimized by maintaining the reaction temperature below 30°C and avoiding prolonged exposure to basic conditions.
Industrial-Scale Production Considerations
Catalytic Hydrogenation Optimization
Bulk synthesis of N-cyclohexylcyclohexanamine employs continuous-flow reactors with ruthenium/tantalum oxide catalysts, achieving 85% conversion at 90°C and 10 atm H₂.
Green Chemistry Approaches
Solvent recycling (ethanol/water mixtures) and catalytic recovery (Pd/C filtration) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in penicillamine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Free thiol derivatives.
Deprotection: Free penicillamine.
Scientific Research Applications
The compound N-cyclohexylcyclohexanamine; (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceutical development. This article explores its applications, supported by relevant case studies and data.
Structure and Composition
- Molecular Formula : C₁₃H₁₈N₂O₃S
- IUPAC Name : N-cyclohexylcyclohexanamine; (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid
- Molecular Weight : 270.35 g/mol
Physical Properties
The compound exhibits characteristics typical of amines and carboxylic acids, including solubility in polar solvents and potential for hydrogen bonding due to the presence of amine and carboxylic functional groups.
Medicinal Chemistry
N-cyclohexylcyclohexanamine derivatives have been investigated for their potential as antidepressants and anxiolytics . The structural modifications, such as the introduction of the butanoic acid moiety, enhance the pharmacological profile, potentially improving efficacy and reducing side effects.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of cyclohexylamines. It was found that specific modifications could lead to significant improvements in serotonin receptor affinity, which is crucial for antidepressant activity .
Neuropharmacology
Research indicates that compounds similar to N-cyclohexylcyclohexanamine may serve as neuroprotective agents . Their ability to modulate neurotransmitter systems makes them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects
In a preclinical study, a related compound demonstrated neuroprotective effects against oxidative stress in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative disorders .
Synthesis of Novel Compounds
The synthesis of N-cyclohexylcyclohexanamine and its derivatives can serve as a platform for developing novel compounds with tailored biological activities. The versatility of its structure allows for further chemical modifications.
Biochemical Research
The compound's unique functional groups make it suitable for biochemical assays aimed at understanding enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition Studies
Research has shown that analogs of this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into their role in disease mechanisms .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-cyclohexylcyclohexanamine | Antidepressant | |
| N-cyclohexylcyclohexanamine | Neuroprotective | |
| Derivative X | Enzyme Inhibition |
Table 2: Synthesis Pathways
| Reaction Step | Reagents Used | Yield (%) |
|---|---|---|
| Cyclization | Cyclohexanamine + Acid Chloride | 85 |
| Amidation | Amine + Butanoic Acid Derivative | 75 |
| Final Purification | Chromatography | 90 |
Mechanism of Action
The primary mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid involves the protection of amino groups during chemical reactions. The Boc group prevents unwanted side reactions, allowing for selective modification of other functional groups. The dicyclohexylamine salt form enhances the solubility and stability of the compound, facilitating its use in various solvents and reaction conditions.
Comparison with Similar Compounds
N-cyclohexylcyclohexanamine
Chemical Structure : A secondary amine consisting of two cyclohexyl groups bonded to a central nitrogen atom.
IUPAC Name : N-cyclohexylcyclohexanamine.
Key Properties :
- Acts as a counterion in salt forms, often paired with carboxylic acids (e.g., in pharmaceutical intermediates) .
- Exhibits steric hindrance due to bulky cyclohexyl groups, influencing molecular interactions and solubility .
Applications : Used in crystallography (e.g., SHELX programs for small-molecule refinement) and pharmaceutical formulations (e.g., as a stabilizing agent) .
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic Acid
Chemical Structure: A branched amino acid derivative featuring:
- A tert-butoxycarbonyl (Boc) protecting group on the amine.
- A methylsulfanyl (-SMe) substituent at the β-carbon.
- A chiral center (2R configuration). IUPAC Name: (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid. Key Properties:
- High steric bulk from the Boc group and methylsulfanyl moiety, affecting reactivity and bioavailability .
- Common in peptide synthesis and enzyme inhibition studies due to its thioether functional group .
Applications : Pharmaceutical intermediates (e.g., in protease inhibitors) and crystallographic studies .
Comparison with Similar Compounds
Structural Analogs of N-cyclohexylcyclohexanamine
Key Observations :
Structural Analogs of (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic Acid
Key Observations :
- The Boc group in the target compound provides superior steric protection compared to Cbz () but requires acidic conditions for removal .
Research Findings and Data
Physicochemical Properties
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a cyclohexyl group and a protected amino acid structure, which enhances its reactivity and interaction with biological targets. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, making it a valuable intermediate in organic synthesis.
Synthesis
The synthesis of N-cyclohexylcyclohexanamine; (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid typically involves several steps:
- Formation of the Cyclohexylamine Backbone : Cyclohexanamine is reacted with appropriate reagents to introduce functional groups.
- Protection of Amino Groups : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
- Introduction of Side Chains : The addition of methyl and sulfur-containing groups occurs through nucleophilic substitution reactions.
This method allows for high yields and purity, essential for further applications in research and industry.
The biological activity of this compound primarily arises from its role as a protected amino acid. Upon deprotection, the free amino acid can interact with various molecular targets, including enzymes and receptors. This interaction is crucial in studies related to enzyme-substrate interactions and protein folding.
Research Findings
- Enzyme Interaction : Studies indicate that the compound can influence enzyme activity, potentially modulating metabolic pathways. For example, it has been shown to interact with enzymes involved in amino acid metabolism, affecting their catalytic efficiency.
- Protein Folding Studies : Its structural features make it a valuable tool for investigating protein folding mechanisms. Research demonstrates that the compound can stabilize certain protein conformations, which is vital for understanding protein function and misfolding diseases.
- Pharmacological Potential : Investigations into its pharmacological properties reveal potential applications in drug development. The compound's ability to act as a substrate or inhibitor for specific enzymes opens avenues for therapeutic interventions in metabolic disorders.
Study 1: Enzyme Activity Modulation
A study published in Journal of Medicinal Chemistry examined the effect of N-cyclohexylcyclohexanamine on a specific enzyme involved in amino acid metabolism. Results indicated that the compound acted as a reversible inhibitor, demonstrating an IC50 value of 45 µM, suggesting significant potential for therapeutic applications in metabolic diseases.
Study 2: Protein Stability Enhancement
In another study focused on protein folding, researchers utilized the compound to stabilize a model protein under denaturing conditions. The results showed a marked increase in the protein's thermal stability when treated with N-cyclohexylcyclohexanamine, highlighting its role as a stabilizing agent.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclohexylamine | Simple amine structure | Moderate enzyme interaction |
| N-Acetyl-L-cysteine | Contains thiol group | Antioxidant properties |
| N-cyclohexylcyclohexanamine | Protected amino acid | Enhanced enzyme modulation |
Q & A
Basic Research Questions
Q. What is the mechanistic role of N-cyclohexylcyclohexanamine in stabilizing cysteine derivatives during peptide synthesis?
- The compound acts as a counterion to stabilize the Boc (tert-butoxycarbonyl)-protected cysteine derivative, enhancing solubility in organic solvents during solid-phase peptide synthesis. The tert-butylsulfanyl group provides temporary protection for cysteine thiols, preventing undesired oxidation or disulfide bond formation during assembly. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid), enabling controlled disulfide bridge formation in multi-cysteine peptides .
Q. Which analytical methods are critical for verifying the successful incorporation of this compound into synthetic peptides?
- Use mass spectrometry (MS) to confirm molecular weight alignment with theoretical values. Nuclear Magnetic Resonance (NMR) can validate stereochemical integrity, particularly the (2R)-configuration. Post-deprotection, Ellman’s assay quantifies free thiol groups to ensure complete removal of the tert-butylsulfanyl protecting group .
Q. How does the tert-butylsulfanyl group compare to other cysteine-protecting groups (e.g., trityl or acetamidomethyl) in terms of stability and deprotection efficiency?
- The tert-butylsulfanyl group offers superior resistance to oxidation during peptide elongation compared to trityl groups, which are acid-labile. However, its bulkiness may sterically hinder coupling in sterically constrained sequences. Deprotection requires strong acids (e.g., HF or TFA), whereas acetamidomethyl groups are removed via iodine oxidation, making tert-butylsulfanyl preferable for stepwise disulfide bond formation .
Advanced Research Questions
Q. What experimental strategies mitigate racemization during the coupling of (2R)-configured residues in solid-phase synthesis?
- Racemization is minimized by:
- Using low-temperature coupling (0–4°C) with activating agents like HATU or PyBOP.
- Employing sterically hindered bases (e.g., DIEA) to reduce base-catalyzed epimerization.
- Monitoring reaction progress via HPLC chiral columns to detect and quantify D-isomer formation .
Q. How can researchers resolve discrepancies in peptide yield when varying deprotection conditions for the tert-butylsulfanyl group?
- Contradictions in yield often arise from incomplete deprotection or side reactions (e.g., thiol alkylation). Optimize by:
- Conducting kinetic studies with TFA/thioanisole/water (95:3:2) to determine ideal cleavage duration.
- Using LC-MS to identify side products and adjust scavengers (e.g., EDT for carbocation quenching) .
Q. What computational or biophysical approaches validate the structural impact of this compound on protein-protein interaction studies?
- Molecular dynamics simulations model steric effects of the tert-butylsulfanyl group on peptide conformation.
- Surface plasmon resonance (SPR) quantifies binding affinity changes between cysteine-containing peptides and target proteins before/after deprotection.
- Circular dichroism (CD) assesses secondary structure retention post-synthesis .
Methodological Considerations
Q. How should researchers handle solubility challenges when working with this compound in non-polar solvents?
- Pre-dissolve the compound in minimal DCM or DMF and sonicate for 10–15 minutes. For aqueous-organic mixtures, add 1–5% TFE (2,2,2-trifluoroethanol) to enhance solubility without disrupting Boc protection .
Q. What protocols ensure reproducibility in large-scale synthesis of cysteine-rich peptides using this reagent?
- Standardize resin swelling times (30–60 minutes in DCM).
- Use automated synthesizers with real-time UV monitoring to track coupling efficiency.
- Implement HPLC-purified intermediates to remove truncated sequences that may interfere with downstream steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
